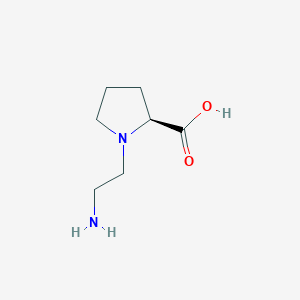

1-(2-Aminoethyl)-proline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(2-aminoethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-3-5-9-4-1-2-6(9)7(10)11/h6H,1-5,8H2,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZDEQCNPGDPQQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665216 | |

| Record name | 1-(2-Aminoethyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693764-52-2 | |

| Record name | 1-(2-Aminoethyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 1-(2-Aminoethyl)-proline and Analogues

The controlled synthesis of specific stereoisomers of this compound is crucial for its application in biologically active compounds. Various methods have been developed, often starting from readily available chiral precursors like L-proline and glutamic acid.

Routes from L-Proline and Glutamic Acid Derivatives

L-proline serves as a common and inexpensive starting material for the synthesis of pyrrolidine-containing drugs. mdpi.com A primary method for its conversion involves the N-alkylation of the proline ring. This can be achieved through reductive amination with an appropriate aldehyde or by direct alkylation with an alkyl halide. google.com For instance, the synthesis of this compound can be conceptualized through the N-alkylation of a protected proline derivative with a 2-aminoethyl synthon.

Glutamic acid, another readily available chiral amino acid, can also be a starting point. A multi-step synthesis from glutamic acid can involve condensation, hydrogenation, cyclization to form the pyrrolidine (B122466) ring, esterification, aminolysis, and finally, reduction to yield the desired product. google.com

Strategies for Chiral Control and Enantiomeric Purity

Maintaining and controlling the stereochemistry at the C2 position of the proline ring is a critical aspect of the synthesis. When starting with enantiomerically pure L-proline or D-proline, the synthetic route must be designed to avoid racemization.

One strategy involves the use of chiral auxiliaries. For example, Seebach and coworkers developed a method for the α-alkylation of (S)-proline by first forming a bicyclic acetal (B89532) with pivaldehyde. rsc.org This temporarily introduces an auxiliary stereogenic center that directs the subsequent alkylation diastereoselectively. rsc.org Hydrolytic removal of the auxiliary then yields the α-substituted proline with high enantiomeric purity. rsc.org

Another approach relies on the principle of "Self-Regeneration of Stereocentres" (SRS) through coordination to a metal center, such as cobalt(III). rsc.org This method has been successfully applied to the stereoselective formylation of (S)-proline. rsc.org The coordination of the prolinate to the inert metal center maintains a chiral environment, allowing for stereoselective reactions at the α-carbon. rsc.org

High-performance liquid chromatography (HPLC) using chiral stationary phases, such as polysaccharide-based columns, is a widely used technique for the separation of proline derivative enantiomers, ensuring high enantiomeric purity of the final product. researchgate.net

Homologation and Amination Approaches to Pyrrolidine Derivatives

Homologation, the extension of a carbon chain, is a key strategy in synthesizing proline analogs. A two-carbon homologation of protected L-serine has been reported as a route to 3-hydroxyglutamic acid, demonstrating a method that could be adapted for pyrrolidine synthesis. beilstein-journals.org

Intramolecular amination reactions of unactivated C(sp³)-H bonds provide a direct method for constructing the pyrrolidine ring. organic-chemistry.org Copper-catalyzed intramolecular amination has been shown to be an effective method for producing pyrrolidines with good yields and high regio- and chemoselectivity. organic-chemistry.org Furthermore, transition-metal-free approaches using molecular iodine as an oxidant offer a facile route to pyrrolidines from accessible substrates. organic-chemistry.org

Functionalization and Derivatization of the Proline and Aminoethyl Moieties

Once the this compound scaffold is synthesized, further modifications can be made to both the proline ring and the aminoethyl side chain to introduce desired functionalities.

N-Alkylation and Acylation Strategies

The secondary amine of the proline ring and the primary amine of the aminoethyl group are common sites for functionalization. N-alkylation can be achieved through various methods, including the use of alkyl halides or reductive amination with aldehydes. google.comnih.gov Catalytic strategies for direct N-alkylation of unprotected amino acids with alcohols have been developed, offering a green and highly selective method that produces water as the only byproduct. nih.gov

N-acylation is another common transformation, often accomplished using acyl chlorides or acid anhydrides. Electrochemical methods have also been developed for both N-alkylation and N-acylation of related compounds, providing mild reaction conditions without the need for external oxidants or metal catalysts. rsc.org

| Functionalization Method | Reagents/Catalysts | Key Features |

| N-Alkylation | Alkyl halides, Aldehydes + Reducing agents (e.g., NaBH₃CN), Alcohols + Catalysts (e.g., Ru or Fe complexes) | Direct functionalization, can be performed on unprotected amino acids, green chemistry approach with alcohol reagents. google.comnih.gov |

| N-Acylation | Acyl chlorides, Acid anhydrides, Carboxylic acids + Coupling agents | Introduces amide functionalities, can be performed using electrochemical methods. rsc.org |

Introduction of Bioorthogonal Handles and Reactive Groups

To enable specific labeling and conjugation of this compound-containing molecules in biological systems, bioorthogonal handles can be introduced. These are functional groups that are chemically inert within a biological environment but can react selectively with a specific partner.

Common bioorthogonal reactions include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netacs.org Therefore, azides and alkynes (particularly strained cyclooctynes) are valuable reactive groups to incorporate. researchgate.netnju.edu.cn These can be introduced through the alkylation or acylation of the amine groups with reagents containing the desired bioorthogonal handle. For example, an azide (B81097) group could be introduced by reacting with an azido-functionalized acyl chloride.

The genetic code expansion (GCE) strategy allows for the site-specific incorporation of unnatural amino acids with bioorthogonal reactive sites, such as an azide group, into proteins. nju.edu.cnnih.gov This powerful technique could potentially be adapted for the incorporation of this compound derivatives into protein scaffolds. nju.edu.cnnih.gov

| Bioorthogonal Handle | Reactive Partner | Key Features |

| Azide (-N₃) | Alkyne | Highly selective "click" reaction, can be copper-catalyzed (CuAAC) or strain-promoted (SPAAC). researchgate.netacs.org |

| Cyclooctyne | Azide | Used in strain-promoted azide-alkyne cycloaddition (SPAAC), does not require a cytotoxic copper catalyst. acs.org |

| Oxyamine (-ONH₂) | Aldehyde/Ketone | Forms a stable oxime linkage. acs.org |

Synthesis of Constrained and Substituted Proline Derivatives

The synthesis of derivatives from this compound is less documented than that of proline itself; however, analogous synthetic strategies can be applied. These include substitutions on the pyrrolidine ring and reactions involving the aminoethyl side chain.

A notable example of creating a substituted proline analog is the facile synthesis of trans-4-aminoethyl-l-proline, a positional isomer of the target compound, from the commercially available trans-4-hydroxy-l-proline. doi.org This multi-step synthesis demonstrates the feasibility of introducing an aminoethyl group onto the proline ring, a key structural feature of the title compound. The process involves protection of the amine and carboxyl groups, followed by conversion of the hydroxyl group to a leaving group and subsequent nucleophilic substitution with an azide, which is then reduced to the amine. doi.org This highlights a viable pathway for creating substituted proline analogs.

Furthermore, the secondary amine of the proline ring and the primary amine of the ethyl side chain in this compound are amenable to various modifications. Acylation, a common method for derivatization, can be performed on the amino groups. Studies on the acylation of similar secondary amines, such as proline itself and piperidine, have explored various coupling systems, including those based on carbodiimides, aminium or phosphonium (B103445) salts, and mixed anhydrides, to attach moieties like nucleobases. oup.com For instance, a simple procedure for the monoacylation of unprotected alkanediamines using PyBOP-HOBt as a coupling agent has been developed, which could be adapted for the selective acylation of the primary amino group on the ethyl side chain of this compound. arkat-usa.org

Creating constrained derivatives, such as bicyclic structures, often involves intramolecular cyclization reactions. Methodologies for the synthesis of bicyclic proline analogues through the cyclization of N-substituted prolines have been developed. beilstein-journals.orgcsic.es These strategies could potentially be applied to this compound, where the aminoethyl side chain could be functionalized to participate in a ring-closing reaction, leading to novel constrained bicyclic systems.

Synthesis of Metal Complexes and Coordination Chemistry with this compound Ligands

This compound, also known as 1-(2-aminoethyl)pyrrolidine (B145720) in coordination chemistry literature, acts as a versatile bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyrrolidine ring and the aminoethyl side chain. chemicalbook.comepa.gov Its coordination chemistry, particularly with Nickel(II), has been a subject of detailed investigation.

Researchers have successfully synthesized and characterized a variety of Nickel(II) complexes with this ligand. The reactions of Nickel(II) salts with 1-(2-aminoethyl)pyrrolidine (L') yield a number of octahedral complexes with the general formula [Ni(L')₂X₂], where X can be various counter-ions such as CF₃CO₂⁻, SCN⁻, and NO₂⁻. epa.gov

Of particular interest is the formation of isomeric complexes. For example, both cis-[Ni(L')₂(NCS)₂] (blue) and trans-[NiL'₂(NCS)₂] (violet) have been synthesized and their structures confirmed by X-ray crystallography. chemicalbook.comepa.gov The specific isomer obtained can be influenced by the reaction conditions and the counter-ions present. The table below summarizes key data for some of these Nickel(II) complexes.

Table 1: Selected Nickel(II) Complexes with 1-(2-Aminoethyl)pyrrolidine (aepy/L')

| Complex Formula | Color | Geometry | Key Findings | Reference |

|---|---|---|---|---|

| trans-[Ni(L')₂(NCS)₂] | Violet | Octahedral | Characterized by X-ray single crystal analysis. | epa.gov |

| cis-[Ni(L')₂(NCS)₂] | Blue | Octahedral | Isomer of the violet complex. | chemicalbook.com |

| [Ni(aepy)₂(η¹-ONO)₂] | - | Octahedral | A metastable nitrito linkage isomer formed by LED irradiation at low temperatures. | rsc.org |

Furthermore, 1-(2-Aminoethyl)pyrrolidine has been employed in the synthesis of a one-dimensional coordination polymer of Nickel(II), with the formula [(μN,S-NCS)₂{Ni(ampy)}]n (where ampy is 1-(2-aminoethyl)pyrrolidine). hw.ac.ukbits-pilani.ac.inmallakchemicals.comsigmaaldrich.com In this polymer, each Nickel(II) center is in a distorted octahedral environment, coordinated by one bidentate 1-(2-aminoethyl)pyrrolidine ligand and four bridging thiocyanato ligands. hw.ac.uk Magnetic susceptibility measurements have shown that this system exhibits ferromagnetic coupling between the Nickel(II) centers. hw.ac.uk

Photocrystallographic studies have also revealed the formation of metastable linkage isomers. For instance, the nitro complex [Ni(aepy)₂(η¹-NO₂)₂] can be converted to the nitrito isomer [Ni(aepy)₂(η¹-ONO)₂] upon irradiation with light at low temperatures. rsc.org This highlights the subtle electronic and steric factors that govern the coordination behavior of the this compound ligand.

Structural and Conformational Analysis

Conformational Dynamics of the Pyrrolidine (B122466) Ring and Aminoethyl Side Chain

The conformation of the proline ring is a critical determinant of peptide and protein structure. The five-membered pyrrolidine ring is not planar and typically adopts one of two preferred puckered conformations: Cγ-endo (down) or Cγ-exo (up). caltech.edu These puckers are in rapid equilibrium, and the presence of substituents on the ring can significantly influence the preferred conformation. caltech.edunih.gov The substitution at the N1 position with a 2-aminoethyl group introduces additional degrees of freedom, leading to a more complex conformational landscape.

The conformational preferences of proline and its derivatives are often studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. researchgate.net These methods provide insights into the dihedral angles of the backbone and the side chain, revealing the dominant conformations in solution and the solid state. researchgate.netnih.gov

Stereoelectronic and Steric Effects on Peptide Conformation Incorporating Proline Derivatives

The incorporation of proline derivatives, such as 1-(2-Aminoethyl)-proline, into a peptide sequence has profound effects on the local and global conformation of the peptide. These effects arise from a combination of stereoelectronic and steric factors.

Stereoelectronic effects refer to the influence of the electronic properties of substituents on the conformational preferences of the molecule. In proline derivatives, the electronegativity and orientation of substituents on the pyrrolidine ring can significantly impact the ring pucker and the cis/trans isomerization of the preceding peptide bond. scispace.comnih.gov For example, an electron-withdrawing substituent at the 4R position of proline can stabilize the PPII (polyproline type II) helical conformation, which is characterized by all-trans peptide bonds. nih.gov Conversely, an electron-withdrawing group at the 4S position can favor the PPI (polyproline type I) helix, which contains all-cis peptide bonds. nih.gov These effects are often mediated through gauche effects and n→π* interactions between adjacent carbonyl groups. scispace.comwisc.edu

Steric effects , on the other hand, arise from the spatial arrangement of atoms and the resulting van der Waals repulsions. Bulky substituents on the proline ring can sterically hinder certain conformations, thereby favoring others. wisc.edu The size and placement of the 2-aminoethyl group in this compound will undoubtedly exert steric pressure, influencing the local peptide backbone and potentially disrupting or stabilizing secondary structures like α-helices and β-sheets. The interplay between steric and stereoelectronic effects can be complex and sometimes reciprocal, where one effect can either reinforce or counteract the other. wisc.edu

The following table summarizes the key conformational effects of proline and its derivatives on peptide structure:

| Effect | Description | Impact on Peptide Conformation |

| Pyrrolidine Ring Pucker | The non-planar pyrrolidine ring adopts either a Cγ-endo or Cγ-exo conformation. caltech.edu | Influences the φ (phi) and ψ (psi) backbone dihedral angles, affecting local secondary structure. caltech.edu |

| Cis/Trans Isomerism | The peptide bond preceding a proline residue can exist in either a cis or trans conformation. nih.gov | The ratio of cis to trans isomers is influenced by ring substituents and affects the overall fold of the peptide chain. nih.govscispace.com |

| Stereoelectronic Effects | Electronic properties of substituents on the proline ring. scispace.comnih.gov | Can stabilize or destabilize specific helical conformations (e.g., PPII vs. PPI) and influence ring pucker. nih.gov |

| Steric Effects | Spatial repulsion between atoms. wisc.edu | Can restrict the conformational freedom of the peptide backbone and side chains, favoring specific puckers and overall conformations. wisc.edu |

Intermolecular Interactions in Condensed Phase Systems

In the condensed phase (liquid or solid state), molecules of this compound will engage in various intermolecular interactions that dictate their packing and bulk properties. The presence of multiple functional groups—a secondary amine in the ring, a primary amine on the side chain, and a carboxylic acid—allows for a rich network of hydrogen bonds.

In the solid state, these hydrogen bonds, along with van der Waals forces, will determine the crystal lattice structure. nih.gov X-ray diffraction studies can reveal the precise arrangement of molecules and the specific hydrogen bonding patterns. nih.gov

In solution, particularly in polar solvents like water, the molecule will be extensively solvated. acs.org The amino and carboxyl groups will be ionized, leading to zwitterionic forms and the potential for strong electrostatic interactions with solvent molecules and other solutes. The conformational ensemble of this compound in solution will be a dynamic equilibrium of different solvated states. The nature of the solvent can significantly influence the preferred conformation and the extent of intermolecular association. nih.gov

The ability of this compound to form multivalent interactions through its various functional groups is a key feature. These interactions are crucial for the formation of larger assemblies and play a role in how the molecule interacts with other biomolecules. The study of these interactions is fundamental to understanding the behavior of this compound in biological and chemical systems.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For 1-(2-Aminoethyl)-proline, ¹H and ¹³C NMR would confirm the presence of both the proline ring and the N-substituted aminoethyl group.

The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyrrolidine (B122466) ring and the ethyl side chain. The unique cyclic structure of proline restricts bond rotation, often leading to more complex spectra than for linear amino acids. The substitution on the nitrogen atom further influences the chemical environment of the ring protons. Due to the presence of the chiral center at the alpha-carbon (C2), the adjacent methylene protons often appear as distinct and complex multiplets.

Furthermore, NMR is crucial for studying the cis-trans isomerization of the amide bond in proline-containing peptides, a phenomenon that can also be relevant for N-substituted proline derivatives under certain conditions. nih.gov Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the covalent structure by observing correlations between neighboring protons and through several bonds to carbon atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of protons, aiding in stereochemical assignments and conformational analysis. northwestern.edu The use of fluorinated proline analogs in NMR studies has also been explored to probe conformational biases. copernicus.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shifts for proline and N-alkylated amines. Actual values may vary based on solvent and pH.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cα-H | ~3.8 - 4.2 | Cα: ~60 - 65 |

| Cβ-H₂ | ~1.9 - 2.4 (multiplet) | Cβ: ~29 - 33 |

| Cγ-H₂ | ~1.8 - 2.2 (multiplet) | Cγ: ~23 - 27 |

| Cδ-H₂ | ~3.2 - 3.7 (multiplet) | Cδ: ~47 - 52 |

| N-CH₂ (ethyl) | ~2.8 - 3.3 (triplet) | N-CH₂: ~45 - 50 |

| CH₂-NH₂ (ethyl) | ~2.7 - 3.1 (triplet) | CH₂-NH₂: ~40 - 45 |

| COOH | - | COOH: ~175 - 180 |

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to generate the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the compound's identity.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions, which provides evidence for the compound's structure. The presence of a proline residue often directs fragmentation pathways, a phenomenon known as the "proline effect," where cleavage N-terminal to the proline residue is highly favored in peptides. osu.edu For the isolated molecule this compound, characteristic fragmentation would likely involve the neutral loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavage of the aminoethyl side chain. The unique fragmentation patterns of proline-containing structures are a subject of detailed study. nih.govnih.gov

Table 2: Predicted Key Mass Fragments for this compound in ESI-MS/MS Based on a molecular weight of 158.20 g/mol for C₇H₁₄N₂O₂.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 159.11 | Protonated parent molecule |

| [M+H - H₂O]⁺ | 141.10 | Loss of water |

| [M+H - COOH]⁺ | 114.11 | Decarboxylation |

| [Proline ring fragment]⁺ | 70.06 | Characteristic iminium ion from proline ring cleavage |

| [Side chain fragment]⁺ | 44.05 | Fragment from ethylenediamine cleavage |

Chromatographic Methods for Separation and Quantitation

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. Since this compound lacks a strong native chromophore for UV detection, a pre-column or post-column derivatization step is typically required. nih.gov Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) react with primary and secondary amines to form highly fluorescent or UV-active derivatives, enabling sensitive detection. rsc.orgresearchgate.net

A reversed-phase HPLC method using a C18 column is the most common approach. Method development involves optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), gradient elution profile, column temperature, and flow rate to achieve optimal separation from impurities and other components. helixchrom.com

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of amino acids and their derivatives without the need for derivatization, although derivatization can sometimes improve chromatographic performance. nih.govrsc.orgspringernature.com The mass spectrometer can be set to operate in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. In this mode, the first quadrupole selects the precursor ion (e.g., the [M+H]⁺ of this compound), which is then fragmented in the collision cell. The third quadrupole selects a specific, characteristic product ion for detection. This process is highly specific and minimizes interferences from the sample matrix, making it ideal for analyzing complex biological samples. ut.eenih.gov A stable isotope-labeled version of the compound is often used as an internal standard to ensure high accuracy and precision. nih.gov

Table 3: Potential LC-MS/MS MRM Transitions for this compound Quantitation

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| This compound | 159.1 | 114.1 | Quantifier (loss of COOH) |

| This compound | 159.1 | 70.1 | Qualifier (proline iminium ion) |

Since the parent molecule, proline, is chiral, this compound exists as enantiomers (D and L forms). Differentiating and quantifying these enantiomers is critical, as they can have different biological activities. Chiral separation can be achieved using several HPLC-based approaches.

One common method is direct separation using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are widely used and can separate a broad range of enantiomers, including proline derivatives, often under normal-phase or polar organic-phase conditions. nih.govresearchgate.net

An alternative is the indirect method , which involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or NBD-Cl. researchgate.netimpactfactor.org This reaction creates a pair of diastereomers, which have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18). juniperpublishers.com

Spectrophotometric and Fluorometric Assay Development for Proline and Derivatives

While HPLC and MS provide the most specific and detailed characterization, spectrophotometric and fluorometric assays can offer simpler, high-throughput methods for the general quantification of proline and its derivatives. However, these methods often lack the specificity to distinguish between different proline derivatives.

For instance, the ninhydrin-based colorimetric assay is a classic method for proline quantification, where proline reacts with ninhydrin under acidic conditions to produce a distinct red-colored chromophore. This method is less specific as other amino acids can interfere.

Fluorometric assays using derivatizing agents like NBD-F or o-phthalaldehyde (OPA) in the presence of a thiol can offer higher sensitivity. rsc.org NBD-F reacts with the secondary amine of the proline ring, but it would also react with the primary amine on the ethylamino side chain of this compound. Therefore, while these assays could detect the compound, they would not be able to quantify it specifically in a mixture without prior chromatographic separation.

Theoretical and Computational Chemistry Studies

Biochemical Roles and Enzymatic Interactions Non Clinical Focus

Role in Protein Structure and Peptide Conformation Modulation

No research findings were identified that specifically describe the role of 1-(2-Aminoethyl)-proline in modulating protein structure or peptide conformation.

Interaction with Enzymes: Catalytic Mechanisms and Enzyme Inhibition Studies

There is no available information detailing the interaction of this compound with enzymes, including any catalytic mechanisms or enzyme inhibition properties.

Influence on Cellular Redox Homeostasis and Metabolic Pathways (in vitro/cellular models)

Scientific literature detailing the influence of this compound on cellular redox homeostasis or its effects on metabolic pathways in in vitro or cellular models could not be located.

Application as a Molecular Chaperone or Protein Stabilizer (Mechanistic Aspects)

There is no available research on the application or mechanistic aspects of this compound as a molecular chaperone or protein stabilizer.

Applications in Chemical Biology and Organic Synthesis

Design and Synthesis of Proline-Based Organocatalysts and Asymmetric Catalysis

L-proline has emerged as a powerful and environmentally benign organocatalyst for a wide range of asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions. nih.govnih.gov The catalytic efficacy of proline stems from its ability to form key intermediates, such as enamines and iminium ions, while its inherent chirality directs the stereochemical outcome of the reaction. wikipedia.orgyoutube.com The secondary amine of the proline ring reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the proline backbone then guides the approach of an electrophile to one face of the enamine, resulting in the formation of a new stereocenter with high enantioselectivity. youtube.com

The development of proline derivatives is a major area of research aimed at enhancing catalytic activity, expanding reaction scope, and improving stereoselectivity. organic-chemistry.org Modifications to the proline structure can fine-tune the catalyst's steric and electronic properties. wikipedia.org The compound 1-(2-Aminoethyl)-proline represents a strategic modification of the proline core. The introduction of the N-aminoethyl group offers several potential advantages for catalyst design:

Bifunctionality : The primary amine at the end of the ethyl group can act as a second catalytic site. It can function as a Brønsted acid/base or a hydrogen-bond donor to activate the electrophile, creating a more organized transition state and potentially enhancing both reactivity and enantioselectivity. nih.govyoutube.com

Solubility : The additional amino group can alter the catalyst's solubility profile, allowing reactions to be performed in a wider range of solvent systems, including more environmentally friendly protic solvents like water/methanol mixtures. mdpi.com

Immobilization : The terminal primary amine provides a convenient handle for covalent attachment to solid supports, such as polymers or silica. nih.gov This "heterogenization" of the catalyst facilitates its recovery and reuse, a key advantage for industrial-scale applications. nih.gov

The synthesis of organocatalysts derived from this compound can lead to novel catalytic systems with improved performance in key carbon-carbon bond-forming reactions.

Table 1: Examples of Proline-Catalyzed Asymmetric Reactions

| Reaction Type | Key Intermediate | General Transformation | Significance |

|---|---|---|---|

| Aldol Reaction | Enamine | Ketone/Aldehyde + Aldehyde → β-Hydroxy Ketone/Aldehyde | Forms C-C bonds and creates up to two new stereocenters. tcichemicals.com |

| Mannich Reaction | Enamine | Ketone/Aldehyde + Aldehyde + Amine → β-Amino Ketone/Aldehyde | Synthesis of nitrogen-containing compounds. wikipedia.org |

| Michael Addition | Enamine | Ketone/Aldehyde + α,β-Unsaturated Carbonyl → 1,5-Dicarbonyl Compound | Conjugate addition for C-C bond formation. wikipedia.org |

| α-Amination | Enamine | Carbonyl Compound + Diazodicarboxylate → α-Amino Carbonyl Compound | Direct introduction of a nitrogen atom at the α-position. wikipedia.org |

Development of Unnatural Amino Acid Building Blocks for Peptide and Protein Engineering

Unnatural amino acids (UAAs) are powerful tools for modifying the structure and function of peptides and proteins. researchgate.net Incorporating UAAs can introduce novel chemical functionalities, enhance metabolic stability, and impose specific conformational constraints on the peptide backbone. researchgate.netnih.gov Proline itself is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which restricts the conformational flexibility of the polypeptide chain and can induce specific secondary structures like β-turns. sigmaaldrich.comnih.gov

This compound serves as an advanced building block for creating proline analogues with expanded capabilities. When incorporated into a peptide sequence, it can offer several benefits:

Conformational Control : The rigid pyrrolidine (B122466) ring continues to act as a conformational constraint, similar to native proline. embopress.org

Introduction of a Branching Point : The N-aminoethyl side chain provides a primary amine that can be used for subsequent chemical modifications. This allows for the site-specific attachment of other molecules, such as fluorophores, cross-linkers, or drug payloads, a technique known as "proline editing". nih.gov

Enhanced Binding Affinity : The flexible side chain with its terminal amine can act as a hydrogen bond donor or a metal-coordinating ligand, potentially improving the binding affinity and specificity of the peptide for its biological target. researchgate.net

Increased Proteolytic Resistance : The modification at the nitrogen atom can render the adjacent peptide bonds more resistant to cleavage by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics. researchgate.net

The synthesis of peptides containing such proline analogues can be achieved through solid-phase peptide synthesis, where the UAA is incorporated as a protected building block (e.g., as an Fmoc- or Boc-protected derivative). nih.govgoogle.com

Use as Chemical Probes for Investigating Biological Systems

Chemical probes, particularly fluorescent probes, are indispensable tools for visualizing and understanding complex biological processes in real-time. nih.gov These molecules are designed to interact with a specific analyte or participate in a particular biological event, leading to a measurable change in their properties, most commonly fluorescence. nih.gov An effective probe typically consists of three components: a recognition unit (for binding the target), a signaling unit (e.g., a fluorophore), and a linker.

The this compound scaffold is well-suited for the development of novel chemical probes. The terminal primary amine on the side chain provides a versatile attachment point for conjugating fluorophores (such as coumarin, BODIPY, or rhodamine dyes) or other reporter groups. nih.gov The proline ring itself can be part of the recognition element, or the entire molecule can serve as a scaffold to orient other functional groups for specific molecular recognition.

For instance, derivatives of this compound could be designed to:

Target Specific Enzymes or Receptors : By attaching a known ligand or inhibitor to the scaffold, the resulting probe could be directed to a specific protein of interest.

Detect Metal Ions : The aminoethyl side chain, in conjunction with the proline nitrogen and carboxylate, could form a chelating site for specific metal ions, with binding leading to a change in fluorescence. nih.gov

Monitor Changes in the Microenvironment : The fluorescence properties of a conjugated dye can be sensitive to local pH or polarity. A probe built on the this compound scaffold could be designed to report on these changes within specific cellular compartments.

Scaffolds for Investigating Molecular Recognition and Ligand Design Principles

Molecular recognition, the specific interaction between two or more molecules, is fundamental to nearly all biological processes. nih.gov The design of small molecules (ligands) that can bind to biological macromolecules like proteins with high affinity and specificity is a central goal of drug discovery. Proline and its derivatives are frequently used as scaffolds in ligand design because their rigid ring structure reduces the conformational flexibility of a molecule. nih.govenamine.net This pre-organization into a more defined shape reduces the entropic penalty of binding, often leading to higher affinity for the target. enamine.net

This compound provides a valuable scaffold for ligand design for several reasons:

Defined Three-Dimensional Structure : The pyrrolidine ring presents substituents in well-defined spatial orientations, allowing for precise positioning of functional groups to interact with a protein's binding site.

Vectorial Projection of Side Chain : The N-aminoethyl group projects away from the core ring structure, providing a vector to explore different regions of a binding pocket or to add functionality without disrupting the core binding interactions.

Chirality : The inherent chirality of the proline ring can be exploited to achieve stereospecific interactions with chiral biological targets.

This scaffold can be used to synthesize libraries of compounds where different functional groups are attached to the terminal amine. These libraries can then be screened against biological targets to identify new leads for drug development. For example, potent ligands for the α2δ subunit of voltage-gated calcium channels, used in the treatment of neuropathic pain, have been successfully designed from substituted proline scaffolds. nih.gov

Contribution to Hypothetical Biochemistry Models (e.g., Peptide Nucleic Acid (PNA) backbone)

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic in which the natural sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine pseudopeptide backbone. mdpi.comwikipedia.org This modification results in a neutral backbone, which eliminates the electrostatic repulsion that exists between DNA/DNA or DNA/RNA strands. researchgate.net Consequently, PNA binds to complementary DNA and RNA with higher affinity and sequence specificity. nih.gov PNAs are also resistant to degradation by nucleases and proteases, making them attractive candidates for therapeutic and diagnostic applications. nih.gov

The core repeating unit of PNA is N-(2-aminoethyl)glycine. The structural similarity to this compound is evident. Incorporating a proline-based monomer like this compound into a PNA backbone represents a fascinating hypothetical model. Such a modification would introduce a rigid proline ring into the otherwise flexible PNA backbone. This could have profound effects on the polymer's properties:

Pre-organization : The proline ring would restrict the conformational freedom of the backbone, potentially "pre-organizing" it into a helical conformation that favors binding to its target nucleic acid. This could further enhance binding affinity. mdpi.com

Chirality : The introduction of a chiral center in each monomer unit would impart a specific helical twist to the PNA strand, which could influence its binding orientation and selectivity for different nucleic acid structures. nih.gov

Furthermore, the concept of alternative biochemistries has led to hypotheses such as the "proline world," which speculates on the possibility of life evolving with a genetic code based on a proline scaffold as the protein backbone. wikipedia.org While highly speculative, the study of molecules like this compound and their polymers contributes to our understanding of the fundamental principles of molecular recognition and self-assembly that could govern such hypothetical systems.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of N-alkylated amino acids like 1-(2-Aminoethyl)-proline has traditionally relied on methods such as reductive amination or the use of alkylating agents, which often involve hazardous reagents and generate significant waste. manchester.ac.uknih.gov Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways.

A primary direction is the advancement of biocatalytic methods . Enzymes such as N-methyltransferases and various dehydrogenases present a cleaner alternative to traditional chemical synthesis. manchester.ac.uknih.gov Research into engineering reductive aminases (RedAms) has shown promise for the N-alkylation of amines using primary alcohols or carboxylic acids as alkylating agents, producing water as the only byproduct. acs.org Adapting these enzymatic systems for the specific ethylation of proline's secondary amine could provide a highly efficient and sustainable route to this compound.

Another promising avenue is the use of L-proline itself as an organocatalyst in green chemistry applications. nih.gov Exploring autocatalytic principles or proline-catalyzed reactions under environmentally benign conditions, such as using water as a solvent or employing mechanochemical methods like ball-milling, could lead to novel, resource-efficient syntheses of its derivatives. rsc.org Furthermore, direct N-alkylation using alcohols catalyzed by transition metals, such as iron, represents a powerful strategy that avoids the need for protecting groups and produces water as the sole byproduct, aligning perfectly with the principles of green chemistry. nih.gov

| Synthetic Approach | Key Features & Advantages | Potential for this compound |

| Biocatalysis (e.g., Reductive Aminases) | High selectivity, mild reaction conditions, reduced waste, use of renewable starting materials (alcohols, carboxylic acids). acs.orgmanchester.ac.uk | Development of an engineered enzyme specific for the N-ethylamination of proline. |

| Organocatalysis | Use of small organic molecules (like proline itself) as catalysts, avoiding toxic metals. nih.gov | Designing a proline-catalyzed system for self-derivatization or related transformations. |

| Direct N-alkylation with Alcohols | High atom economy (water is the only byproduct), avoids protecting groups, potential use of renewable fatty alcohols. nih.gov | Application of ruthenium or iron-based catalysts for the direct reaction of proline with ethanolamine (B43304) or a related precursor. |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies of Interactions

Understanding how this compound interacts with other molecules, surfaces, or biological targets is crucial for developing its applications. Future research will leverage advanced spectroscopic techniques to move beyond static characterization and towards real-time, in-situ monitoring of these interactions.

For instance, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of proline and its derivatives. The use of fluorine-19 NMR (¹⁹F NMR) in conjunction with fluorinated proline analogues has been effective in analyzing the conformational dynamics within peptides. nih.gov A similar strategy could be employed by synthesizing a fluorinated version of this compound to probe its interactions and conformational changes in different environments with high sensitivity.

Vibrational spectroscopy , particularly in-situ Infrared (IR) spectroscopy, can provide real-time data on bond formation and breaking during chemical reactions. nih.gov This could be applied to study the kinetics and mechanisms of this compound in catalytic cycles or polymerization processes. By monitoring characteristic vibrational modes, such as those from the carboxyl and amine groups, researchers can gain direct insight into the transient species and transition states involved. indexcopernicus.com

| Spectroscopic Technique | Information Gained | Future Application for this compound |

| Real-Time NMR (e.g., ¹⁹F NMR) | Conformational dynamics, intermolecular interactions, binding kinetics. nih.gov | Studying the folding of peptides containing this derivative or its binding to a target protein in real-time. |

| In-situ IR Spectroscopy | Reaction kinetics, identification of transient intermediates, mechanistic pathways. nih.gov | Monitoring the role of the compound as a catalyst or monomer during a chemical transformation. |

| Circular Dichroism (CD) Spectroscopy | Secondary structure of peptides and polymers, conformational changes upon interaction. nih.gov | Assessing how the incorporation of this compound affects the helical structure of polyproline-based materials. |

Computational Design and Prediction of Functionalized Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new molecules. For this compound, future research will heavily rely on computational methods to design novel derivatives with tailored properties and to predict their behavior before engaging in costly and time-consuming synthesis.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and has been successfully used to investigate the structure, stability, and vibrational spectra of various proline derivatives. indexcopernicus.commasjaps.com This approach can be used to model different functionalizations of this compound—for example, by adding substituents to the pyrrolidine (B122466) ring or the ethylamine (B1201723) chain—and to predict how these modifications would alter its electronic properties, reactivity, and conformational preferences. nih.govresearchgate.net Such in silico screening can identify promising candidates for specific applications, such as organocatalysis or materials science. nih.gov

Furthermore, computational models like the SMD (Solvation Model based on Density) can predict key physicochemical properties, such as lipophilicity (log P), for novel proline analogues. researchgate.net By applying these models, researchers can design derivatives of this compound with specific solubility and permeability characteristics, which is particularly important for applications in biochemistry and medicinal chemistry.

Expanding Applications in Material Science and Bio-inspired Catalysis

The unique structure of this compound makes it an attractive building block for advanced materials and novel catalysts. Proline itself and its derivatives are known to form polyproline helices, which are structurally important in proteins like collagen. nih.govresearchgate.net

In material science , the presence of a primary amine on the side chain of this compound provides a reactive handle for polymerization or for grafting onto surfaces. This could be exploited to create novel, biodegradable polymers with functional side chains. nih.gov For instance, polymers of azide-functionalized proline have been synthesized and used as scaffolds for "click" chemistry, allowing for the attachment of various functional groups. acs.org A similar approach with this compound could lead to the development of functional hydrogels, coatings, or nanoparticles.

In bio-inspired catalysis , proline and its analogues are widely used as organocatalysts for various asymmetric reactions. wikipedia.orgnih.gov The this compound molecule contains both a secondary amine within the ring and a primary amine on the side chain, along with a carboxylic acid group. This trifunctional nature could be harnessed to design novel bifunctional or trifunctional organocatalysts. The interplay between the different functional groups could lead to enhanced reactivity and stereoselectivity in reactions like aldol (B89426) or Mannich additions. acs.org Designing catalysts based on polyproline scaffolds with catalytically active residues is an emerging field, and this compound could serve as a key monomer in such designs. acs.org

Integration of Multi-Omics Data for Systems-Level Understanding of Proline Metabolism Pathways

While this compound is a synthetic compound, it can be used as a chemical probe to investigate the complex roles of natural proline in biological systems, particularly in the context of plant stress responses. Plants accumulate high levels of proline in response to environmental stresses like drought and salinity, where it acts as an osmoprotectant and a signaling molecule. mdpi.comtpslab.comnih.gov

Future research could involve introducing this compound to plants under stress and using a multi-omics approach to analyze the resulting changes at a systems level. By measuring the transcriptome, proteome, and metabolome, scientists can observe how a non-metabolizable proline analogue perturbs the intricate networks that are normally regulated by proline.

This strategy could help to decouple the metabolic effects of proline from its signaling or osmoprotective roles. For example, if certain stress-responsive genes are activated by the presence of this compound, it would suggest that these genes are regulated by proline sensing rather than by its metabolism. Such studies, integrating metabolomics with genomics and proteomics, can provide a holistic understanding of the proline-mediated stress response and potentially identify new targets for engineering stress-tolerant crops. researchgate.netcreative-proteomics.comconsensus.app Proline metabolism has also been linked to the gut microbiome and its impact on health, suggesting that synthetic analogues could also serve as tools to study these complex host-microbe interactions. mpg.denih.gov

Q & A

Basic: What are the standard synthetic routes for 1-(2-Aminoethyl)-proline derivatives, and how are they characterized?

Methodological Answer:

The synthesis of this compound derivatives typically involves nucleophilic substitution or coordination-driven approaches. For example, nickel(II) complexes of 1-(2-Aminoethyl)pyrrolidine (L') are synthesized by reacting the ligand with Ni(ClO₄)₂·6H₂O or Ni(NCS)₂ in acetonitrile, yielding trans-[NiL'₂(NCS)₂] complexes . Characterization employs X-ray crystallography to resolve cis/trans isomerism and thermal gravimetric analysis (TGA) to assess stability up to 200°C . For carboxylated derivatives (e.g., 1-(2-Aminoethyl)piperidine-4-carboxylic acid), solid-phase peptide synthesis or alkylation of piperidine scaffolds is used, with purity confirmed via HPLC and NMR .

Basic: How do structural variations in this compound analogues influence their coordination chemistry?

Methodological Answer:

The aminoethyl side chain and heterocyclic ring (pyrrolidine/piperidine) dictate metal-binding modes. For instance, nickel(II) complexes with 1-(2-Aminoethyl)pyrrolidine form octahedral geometries via N,S-bridging thiocyanate ligands, as shown in trans-[NiL'₂(NCS)₂] . In contrast, carboxylated derivatives (e.g., 1-(2-Aminoethyl)piperidine-4-carboxylic acid) enable chelation through both amine and carboxylate groups, forming 1D coordination polymers like [(μN,S-NCS)₂{Ni(ampy)}]ₙ . Comparative studies using IR spectroscopy and magnetic susceptibility measurements differentiate binding modes between structural analogues .

Advanced: What experimental strategies resolve contradictions in structure-activity relationships (SAR) for H3-receptor antagonists derived from this compound?

Methodological Answer:

Contradictions in SAR, such as varying antagonist potency with substituent position (e.g., thiazol-4-yl vs. thiazol-5-yl derivatives), require systematic modifications and in vitro assays. For example, elongating alkyl chains in 1-[2-thiazolyl-(2-aminoethyl)]-4-n-propylpiperazine derivatives increases potency up to pA₂=8.27, but activity declines with longer chains . To resolve discrepancies, researchers use competitive binding assays (e.g., guinea pig ileum H3-receptor models) paired with molecular docking to validate steric/electronic effects . Additionally, synthesizing methyl- and phenyl-substituted analogues controls for lipophilicity and π-π interactions .

Advanced: How does this compound enhance catalytic activity in graphene oxide (GO) nanocomposites?

Methodological Answer:

The nucleophilic amine group in 1-(2-Aminoethyl)piperazine reacts with GO’s epoxide and carboxylic acid groups, creating interlayer spacing that improves catalytic performance. Experimental protocols involve refluxing GO with the ligand in ethanol, followed by XRD to confirm increased d-spacing (e.g., from 0.8 nm to 1.2 nm) . Catalytic efficiency is tested in multicomponent reactions (MCRs), such as synthesizing spirooxindole-4H-pyrans, where functionalized GO achieves >90% yield under mild conditions . BET surface area analysis and TEM further correlate structural modifications with activity enhancements .

Advanced: What methodologies address thermal decomposition discrepancies in nickel(II) complexes of this compound derivatives?

Methodological Answer:

Discrepancies in thermal stability (e.g., decomposition temperatures varying by 50°C across studies) are addressed using dynamic TGA under inert atmospheres (N₂/He) and isothermal gravimetry. For trans-[NiL'₂(NCS)₂], decomposition occurs at 220°C, while cis-isomers degrade at 170°C due to weaker ligand field stabilization . Differential scanning calorimetry (DSC) identifies exothermic peaks linked to ligand dissociation. Researchers also employ computational methods (DFT) to model bond dissociation energies and validate experimental thermograms .

Basic: What analytical techniques differentiate stereoisomers in this compound metal complexes?

Methodological Answer:

Stereoisomerism in complexes like trans/cis-[NiL'₂(NCS)₂] is resolved via single-crystal X-ray diffraction, which confirms octahedral geometry and ligand arrangement . Vibrational circular dichroism (VCD) distinguishes enantiomers in solution, while UV-vis spectroscopy identifies λmax shifts (e.g., violet trans-isomers at 550 nm vs. blue cis-isomers at 600 nm) . Magnetic moment measurements (e.g., Evans method) further differentiate paramagnetic properties between isomers .

Advanced: How do structural modifications of this compound impact biological membrane permeability?

Methodological Answer:

Lipophilicity adjustments, such as adding dimethylamino or benzyl groups (e.g., 1-(2-Dimethylaminoethyl)piperidine-4-carboxylic acid), enhance LogP values by 1.5–2.0 units, improving permeability . Parallel artificial membrane permeability assays (PAMPA) quantify passive diffusion, while Caco-2 cell monolayers model intestinal absorption. For example, pentadecylamide derivatives increase permeability 3-fold via alkyl chain-mediated membrane integration . MD simulations (e.g., GROMACS) model ligand-membrane interactions, validating experimental trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.